molecular formula C24H30Br2N2O2 B11542396 N,N'-bis(3-bromophenyl)dodecanediamide

N,N'-bis(3-bromophenyl)dodecanediamide

Cat. No.: B11542396
M. Wt: 538.3 g/mol
InChI Key: JHBUFTDEHBVPHM-UHFFFAOYSA-N
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Description

N,N’-bis(3-bromophenyl)dodecanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromophenyl groups attached to a dodecanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-bromophenyl)dodecanediamide typically involves the reaction of 3-bromobenzoyl chloride with dodecanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-bromophenyl)dodecanediamide can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-bromophenyl)dodecanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in ether solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of quinones or other oxidized derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

N,N’-bis(3-bromophenyl)dodecanediamide has several scientific research applications, including:

    Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.

    Pharmaceuticals: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Industry: Utilized in the development of specialty chemicals and functional materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-bromophenyl)dodecanediamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The bromophenyl groups can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3-nitrophenyl)dodecanediamide: Similar structure but with nitro groups instead of bromine atoms.

    N,N’-bis(3-chlorophenyl)dodecanediamide: Similar structure but with chlorine atoms instead of bromine atoms.

    N,N’-bis(3-methylphenyl)dodecanediamide: Similar structure but with methyl groups instead of bromine atoms.

Uniqueness

N,N’-bis(3-bromophenyl)dodecanediamide is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. The bromine atoms can be easily substituted, allowing for the synthesis of a wide range of derivatives. Additionally, the bromophenyl groups can enhance the compound’s interactions with biological molecules, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C24H30Br2N2O2

Molecular Weight

538.3 g/mol

IUPAC Name

N,N'-bis(3-bromophenyl)dodecanediamide

InChI

InChI=1S/C24H30Br2N2O2/c25-19-11-9-13-21(17-19)27-23(29)15-7-5-3-1-2-4-6-8-16-24(30)28-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H,27,29)(H,28,30)

InChI Key

JHBUFTDEHBVPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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